

Spectroscopic Elucidation of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate*

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This guide provides a comprehensive analysis of the spectroscopic data for **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate**, a compound of interest in medicinal chemistry and drug development, potentially as an analog or intermediate for non-steroidal anti-inflammatory drugs (NSAIDs). The structural confirmation of such molecules is paramount, and this document serves as an in-depth resource for researchers, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind the spectral features is explained to provide a deeper understanding beyond simple data reporting.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is the clear visualization of the molecular structure. This allows for a logical assignment of signals and absorption bands to specific functional groups and atomic environments within the molecule.

Figure 1: 2D Structure of **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate**.

¹H NMR Spectroscopy: Proton Environment Analysis

Proton NMR is instrumental in defining the number of distinct proton environments and their connectivity. For the title compound, the spectrum is predicted to show characteristic signals for the ethyl group, the gem-dimethyl protons, the aromatic protons, and the sulfonamide protons. The analysis is based on established chemical shift ranges and substituent effects on benzene rings[1][2].

Predicted ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.85	Doublet (d)	2H	Aromatic (H-3, H-5)	Protons ortho to the electron-withdrawing sulfonamide group are significantly deshielded and shifted downfield. They appear as a doublet due to coupling with the adjacent meta protons.
~7.45	Doublet (d)	2H	Aromatic (H-2, H-6)	Protons meta to the sulfonamide group (and ortho to the alkyl substituent) are less deshielded. They appear as a doublet due to coupling with the ortho protons.
~5.0-6.0	Broad Singlet	2H	$-\text{SO}_2\text{NH}_2$	The chemical shift of sulfonamide protons can vary and is concentration-dependent. They often appear as a broad singlet due to quadrupole

broadening from the nitrogen atom and potential hydrogen exchange.

~4.15	Quartet (q)	2H	-OCH ₂ CH ₃	The methylene protons of the ethyl ester are adjacent to an oxygen atom, causing a downfield shift. The signal is split into a quartet by the three neighboring methyl protons.
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~1.60	Singlet (s)	6H	-C(CH ₃) ₂	The six protons of the two methyl groups are equivalent and attached to a quaternary carbon, so they appear as a sharp singlet. Their position is typical for a benzylic gem-dimethyl group.
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~1.20	Triplet (t)	3H	-OCH ₂ CH ₃	The terminal methyl protons of the ethyl ester are split into a triplet by the two
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adjacent
methylene
protons.

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

Carbon-13 NMR provides a detailed map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. The predicted chemical shifts are based on typical values for substituted benzenes and esters[3][4].

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment	Rationale
~175.0	C=O (Ester)	The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic downfield position[4].
~148.0	Aromatic (C-4)	The ipso-carbon attached to the sulfonamide group is deshielded.
~142.0	Aromatic (C-1)	The ipso-carbon bearing the alkyl substituent is also a quaternary carbon and appears downfield.
~128.0	Aromatic (C-2, C-6)	Aromatic CH carbons ortho to the alkyl group.
~126.0	Aromatic (C-3, C-5)	Aromatic CH carbons ortho to the sulfonamide group.
~61.0	-OCH ₂ CH ₃	The methylene carbon of the ethyl group is shifted downfield due to the adjacent oxygen atom.
~46.0	-C(CH ₃) ₂ (Quaternary)	The quaternary benzylic carbon.
~25.0	-C(CH ₃) ₂	The carbons of the gem-dimethyl groups are in the typical aliphatic region.
~14.0	-OCH ₂ CH ₃	The terminal methyl carbon of the ethyl ester.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a powerful tool for the rapid identification of key functional groups. The spectrum is a unique fingerprint of the molecule, with characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
3350-3250	N-H Asymmetric & Symmetric Stretch	Sulfonamide	Two distinct bands are expected for the primary sulfonamide N-H stretching, which are characteristic and confirm the presence of the -NH ₂ group.
~3100-3000	C-H Aromatic Stretch	Aromatic Ring	Stretching vibrations of the C-H bonds on the benzene ring.
~2980-2850	C-H Aliphatic Stretch	Alkyl Groups	Stretching vibrations for the methyl and methylene C-H bonds in the ethyl and gem-dimethyl groups.
~1735	C=O Stretch	Ester	A strong, sharp absorption band characteristic of the carbonyl group in a saturated aliphatic ester ^{[5][6]} .
~1600, ~1475	C=C Aromatic Ring Stretch	Aromatic Ring	In-plane skeletal vibrations of the benzene ring.
~1340 & ~1160	S=O Asymmetric & Symmetric Stretch	Sulfonamide	Two strong absorption bands are characteristic of the sulfonyl group (-SO ₂ -), providing definitive evidence for the sulfonamide functionality. The

			asymmetric stretch occurs at a higher wavenumber[7].
~1250 & ~1050	C-O Stretch	Ester	The ester C-O stretching vibrations typically result in two bands, corresponding to the C-C-O and O-C-C asymmetric stretches, often referred to as the "Rule of Three" with the C=O stretch[8].
~900	S-N Stretch	Sulfonamide	Stretching vibration of the sulfur-nitrogen bond.
~830	C-H Out-of-Plane Bend	Aromatic Ring	This bending vibration is characteristic of a 1,4-disubstituted (para) benzene ring.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

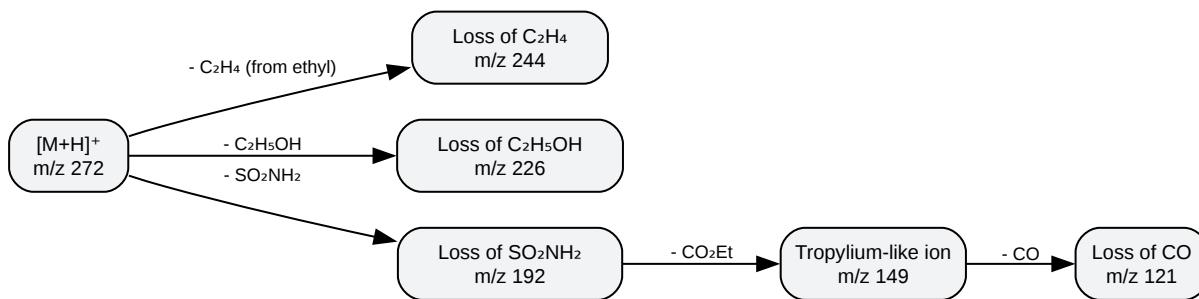
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) in positive mode would likely yield the protonated molecule $[M+H]^+$.

Predicted Mass Spectrometry Data (ESI+)

- Molecular Formula: $C_{12}H_{17}NO_4S$
- Molecular Weight: 271.33 g/mol
- $[M+H]^+$: m/z 272.1

Proposed Fragmentation Pathway

The fragmentation of **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate** is expected to be directed by its key functional groups. The benzylic position is prone to cleavage, and the sulfonamide and ester groups can undergo characteristic fragmentations.



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Figure 2: Proposed ESI-MS Fragmentation Pathway.

- m/z 244: Loss of ethene (C₂H₄) from the ethyl group via a McLafferty-type rearrangement.
- m/z 226: Loss of ethanol (C₂H₅OH) from the ester group.
- m/z 192: Cleavage of the C-S bond leading to the loss of the sulfamoyl radical (•SO₂NH₂) followed by hydrogen abstraction.
- m/z 149: A significant fragment resulting from the cleavage of the bond between the quaternary carbon and the phenyl ring, followed by the loss of the ester group. This benzylic cation is relatively stable.
- m/z 121: Subsequent loss of carbon monoxide (CO) from the m/z 149 fragment.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, the following are detailed, self-validating protocols for the acquisition of the spectroscopic data.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10 mg of **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate** in 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz NMR spectrometer.
- ^1H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 5 seconds, and 16 scans.
- ^{13}C NMR Acquisition: Acquire the spectrum with a 30° pulse, a relaxation delay of 2 seconds, and 1024 scans, using proton decoupling.
- Data Processing: Process the free induction decay (FID) with an exponential multiplication and Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the ^1H and ^{13}C spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol

- Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a transparent disk using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . Co-add 32 scans to improve the signal-to-noise ratio.
- Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Mass Spectrometry Protocol

- Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol. Dilute this solution 1:100 with a 50:50 mixture of methanol and water containing 0.1% formic acid.
- Instrumentation: Employ a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

- Acquisition (Positive Mode): Infuse the sample solution at a flow rate of 5 $\mu\text{L}/\text{min}$. Set the ESI source parameters as follows: capillary voltage, 3.5 kV; cone voltage, 30 V; source temperature, 120°C. Acquire spectra over a mass range of m/z 50-500.
- Fragmentation Analysis (MS/MS): Select the $[\text{M}+\text{H}]^+$ ion (m/z 272.1) for collision-induced dissociation (CID) with argon as the collision gas. Vary the collision energy to observe the formation of fragment ions.

Conclusion

This guide provides a detailed, predictive spectroscopic analysis of **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate**. By systematically interpreting the expected NMR, IR, and MS data based on fundamental principles and data from analogous structures, a comprehensive and scientifically sound characterization of the molecule is achieved. These data and protocols serve as a valuable resource for researchers in the synthesis, quality control, and further development of this and related compounds.

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